An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-methyl-4-nitropyridine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-6-methyl-4-nitropyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines a plausible and detailed multi-step synthetic pathway, including experimental protocols for each stage. Furthermore, it presents a thorough characterization profile of the target molecule, compiling available and predicted analytical data. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction
Substituted pyridines are a cornerstone of modern chemical research, with broad applications in pharmaceuticals, agrochemicals, and materials science. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. 2-Bromo-6-methyl-4-nitropyridine is a versatile intermediate, offering multiple reaction sites for further chemical transformations. The presence of a bromo group allows for cross-coupling reactions, while the nitro group can be reduced to an amine, opening avenues for amide bond formation and other derivatizations. This guide details a reliable synthetic route to this valuable compound and its comprehensive characterization.
Synthetic Pathway
The synthesis of 2-Bromo-6-methyl-4-nitropyridine can be achieved through a three-step process starting from the commercially available 2-bromo-6-methylpyridine. The proposed synthetic route is as follows:
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N-Oxidation: The pyridine nitrogen of 2-bromo-6-methylpyridine is first oxidized to form the corresponding N-oxide. This step is crucial as it activates the pyridine ring for subsequent electrophilic substitution.
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Nitration: The resulting N-oxide undergoes regioselective nitration at the 4-position. The N-oxide group directs the incoming nitro group to this position.
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Deoxygenation: The final step involves the removal of the N-oxide group to yield the target compound, 2-Bromo-6-methyl-4-nitropyridine.
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Caption: Synthetic workflow for 2-Bromo-6-methyl-4-nitropyridine.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-6-methylpyridine N-oxide
Materials:
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2-Bromo-6-methylpyridine
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m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (30%) and Glacial Acetic Acid
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Rotary evaporator
Procedure using m-CPBA:
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In a round-bottom flask, dissolve 2-bromo-6-methylpyridine (1.0 eq) in dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add m-CPBA (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess peroxyacid.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-oxide.
Step 2: Synthesis of 2-Bromo-6-methyl-4-nitropyridine N-oxide
Materials:
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2-Bromo-6-methylpyridine N-oxide
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Fuming nitric acid
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Concentrated sulfuric acid
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Ice
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Saturated aqueous sodium carbonate solution
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Dichloromethane
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Anhydrous magnesium sulfate
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Rotary evaporator
Procedure:
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In a flask cooled in an ice bath, slowly add fuming nitric acid (5 eq) to concentrated sulfuric acid (6 eq) with stirring.
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To a separate reaction vessel, add 2-Bromo-6-methylpyridine N-oxide (1.0 eq).
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Slowly add the prepared nitrating mixture to the N-oxide, maintaining the temperature below 10 °C.
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After the addition is complete, heat the reaction mixture to 90 °C for 2 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
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Neutralize the solution by the slow addition of a saturated aqueous sodium carbonate solution until the pH is approximately 10.
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Extract the product with dichloromethane (3x).
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Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Synthesis of 2-Bromo-6-methyl-4-nitropyridine
Materials:
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2-Bromo-6-methyl-4-nitropyridine N-oxide
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Phosphorus trichloride (PCl₃)
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Anhydrous chloroform
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Ice water
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve 2-Bromo-6-methyl-4-nitropyridine N-oxide (1.0 eq) in anhydrous chloroform.
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Slowly add phosphorus trichloride (2.0 eq) to the solution at room temperature.
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Heat the reaction mixture to reflux and maintain for 12-16 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the mixture to room temperature and carefully pour it into ice water.
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Neutralize the solution to a pH of 7-8 with a saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and extract the aqueous phase with chloroform.
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Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization Data
The following tables summarize the key physical and predicted spectral data for 2-Bromo-6-methyl-4-nitropyridine.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| CAS Number | 97944-46-2 | |
| Appearance | Light yellow to yellow powder or crystals | [2] |
| Boiling Point | 295.5 ± 35.0 °C at 760 mmHg | [2] |
| Purity | Typically >97% | |
| Storage | 2-8°C, under inert gas |
Predicted Spectroscopic Data
While experimental spectra for 2-Bromo-6-methyl-4-nitropyridine are not widely available in the public domain, the following data can be predicted based on its structure and comparison with similar compounds.
Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-3 | ~8.0 - 8.2 | Singlet (s) |
| H-5 | ~7.8 - 8.0 | Singlet (s) |
| -CH₃ | ~2.6 - 2.8 | Singlet (s) |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~142 - 145 |
| C-3 | ~125 - 128 |
| C-4 | ~150 - 153 |
| C-5 | ~120 - 123 |
| C-6 | ~160 - 163 |
| -CH₃ | ~24 - 26 |
Predicted FT-IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C-H (aliphatic) | 2980 - 2850 |
| C=C, C=N (aromatic) | 1600 - 1450 |
| NO₂ (asymmetric stretch) | 1550 - 1510 |
| NO₂ (symmetric stretch) | 1360 - 1320 |
| C-Br | 700 - 550 |
Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 217/219 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 187/189 | [M - NO]⁺ |
| 171/173 | [M - NO₂]⁺ |
| 138 | [M - Br]⁺ |
| 92 | [M - Br - NO₂]⁺ |
Safety Information
2-Bromo-6-methyl-4-nitropyridine should be handled with care in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, and if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of 2-Bromo-6-methyl-4-nitropyridine. The outlined multi-step synthesis is based on established and reliable chemical transformations. The compiled characterization data, including both physical properties and predicted spectral information, will aid researchers in confirming the identity and purity of the synthesized compound. This guide serves as a valuable resource for chemists in academia and industry, facilitating the accessibility and utilization of this important chemical intermediate.
